molecular formula C14H13N3O2 B11699527 N'-[(4-methylphenyl)carbonyl]pyridine-3-carbohydrazide

N'-[(4-methylphenyl)carbonyl]pyridine-3-carbohydrazide

Cat. No.: B11699527
M. Wt: 255.27 g/mol
InChI Key: OHQUVBAUMUZJBP-UHFFFAOYSA-N
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Description

Chlorophenyl Derivatives

Replacing the 4-methyl group with chlorine (as in N'-[(4-chlorophenyl)carbonyl]pyridine-3-carbohydrazide ):

  • Electron-withdrawing effect : The Cl substituent reduces electron density at the benzoyl carbonyl (IR νC=O shift: 1685 → 1702 cm⁻¹)
  • Lipophilicity : Cl increases logP by 0.8 units compared to methyl (2.1 vs. 1.3)

Unsubstituted Benzoyl Analogues

Removing the methyl group (N'-benzoylpyridine-3-carbohydrazide):

  • Crystallinity : Methyl substitution enhances crystal packing efficiency (melting point increase: 162°C → 178°C)
  • Solubility : 4-methyl derivative shows 23% higher solubility in ethanol due to disrupted π-stacking

Bipyridyl Derivatives

Bridging two pyridine rings via carbohydrazide (e.g., N'-(pyridine-3-carbonyl)pyridine-3-carbohydrazide ):

  • Conjugation : Extended π-system broadens UV-Vis absorption (λmax 275 nm → 310 nm)
  • Coordination chemistry : Bipyridyl derivatives form stable Cu(II) complexes (logβ = 8.9), while monopicolyl analogues lack this capacity

Properties

Molecular Formula

C14H13N3O2

Molecular Weight

255.27 g/mol

IUPAC Name

N'-(4-methylbenzoyl)pyridine-3-carbohydrazide

InChI

InChI=1S/C14H13N3O2/c1-10-4-6-11(7-5-10)13(18)16-17-14(19)12-3-2-8-15-9-12/h2-9H,1H3,(H,16,18)(H,17,19)

InChI Key

OHQUVBAUMUZJBP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NNC(=O)C2=CN=CC=C2

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of Pyridine-3-Carbohydrazide

Pyridine-3-carboxylic acid is first converted to its ethyl ester using ethanol and concentrated sulfuric acid under reflux. Subsequent treatment with hydrazine hydrate (80–98%) in ethanol yields pyridine-3-carbohydrazide. Key parameters:

  • Molar ratio : 1:3 (ester : hydrazine hydrate)

  • Reaction time : 5–7 hours at reflux (78–80°C)

  • Yield : 75–85%.

Mechanism :

RCOOR’+NH2NH2RCONHNH2+R’OH\text{RCOOR'} + \text{NH}2\text{NH}2 \rightarrow \text{RCONHNH}_2 + \text{R'OH}

Step 2: Condensation with 4-Methylbenzoyl Chloride

Pyridine-3-carbohydrazide reacts with 4-methylbenzoyl chloride in dimethylformamide (DMF) or dioxane under inert conditions.

  • Solvent : DMF or dioxane

  • Base : Triethylamine or sodium carbonate (to scavenge HCl)

  • Temperature : 0–5°C during addition, then room temperature

  • Reaction time : 12–24 hours.

Typical Workup :

  • Quench with ice-cold water.

  • Extract with ethyl acetate.

  • Purify via recrystallization (ethanol/water) or column chromatography (ethyl acetate/hexane).

Yield : 60–75%.

One-Pot Hydrazide Formation

A streamlined one-pot method avoids isolating intermediates:

Reaction Conditions

  • Starting materials : Pyridine-3-carbonyl chloride and 4-methylbenzohydrazide.

  • Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM).

  • Catalyst : 4-Dimethylaminopyridine (DMAP).

  • Temperature : 0°C to room temperature.

Procedure :

  • Dissolve 4-methylbenzohydrazide in THF.

  • Add pyridine-3-carbonyl chloride dropwise at 0°C.

  • Stir for 6–8 hours at room temperature.

  • Filter and wash with cold methanol.

Yield : 68–72%.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times:

Protocol

  • Reagents : Pyridine-3-carbohydrazide, 4-methylbenzoyl chloride.

  • Solvent : Ethanol or acetonitrile.

  • Microwave power : 300 W.

  • Temperature : 100°C.

  • Time : 20–30 minutes.

Advantages :

  • Yield improvement : 80–85%.

  • Purity : >98% (HPLC).

Characterization and Validation

Spectroscopic Data

Technique Key Signals
IR (KBr) 3280 cm⁻¹ (N-H), 1665 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N)
¹H NMR (DMSO-d₆) δ 10.12 (s, 1H, NH), 8.85 (s, 1H, pyridine-H), 7.75–7.20 (m, 4H, Ar-H)
¹³C NMR δ 165.2 (C=O), 150.1 (pyridine-C), 139.5 (Ar-C), 21.3 (CH₃)

Purity Assessment

Method Conditions Purity
HPLC C18 column, MeOH:H₂O (70:30), 1 mL/min>99%
Melting Point 252–254°C

Comparative Analysis of Methods

Method Yield (%) Time Complexity
Two-Step60–7518–30 hoursModerate
One-Pot68–728–10 hoursLow
Microwave-Assisted80–850.5 hoursHigh

Key Observations :

  • Microwave synthesis offers the highest efficiency but requires specialized equipment.

  • The two-step method remains preferred for large-scale production due to scalability.

Challenges and Optimization

Common Issues

  • Byproducts : Over-acylation or dimerization due to excess acyl chloride.

  • Mitigation : Use stoichiometric acyl chloride and low temperatures.

Solvent Optimization

  • DMF vs. Dioxane : DMF increases reaction rate but complicates purification .

Chemical Reactions Analysis

Hydrolysis

The compound undergoes hydrolysis in the presence of acidic or basic conditions , breaking the carbonyl group to form a carboxylic acid or amide derivative. This reaction is critical for studying its stability and potential degradation pathways.

Nucleophilic Attack and Cyclization

The hydrazide functional group (-NHNH2) exhibits reactivity analogous to other carbonyl-containing hydrazides. For example:

  • Reaction with isothiocyanates : Similar to pyrazolo[3,4-b]pyridine derivatives, nucleophilic attack by the hydrazide’s amino group or adjacent sp² carbon can lead to cyclization, forming thioamide derivatives . This involves:

    • Initial attack on a carbonyl group (e.g., from phenyl isothiocyanate).

    • Dehydration and subsequent reaction with a second carbonyl group to form a six-membered ring .

  • Condensation with carbonyl compounds : Reactions with ketones or aldehydes can yield condensed heterocyclic products, such as pyrazolones or thiazoles, depending on the reagent .

Reaction TypeReagentProduct Type
HydrolysisAcid/Base + WaterCarboxylic acid/Amide
Thioamide FormationPhenyl isothiocyanateCyclized thioamide
CondensationCarbonyl compounds (e.g., aldehydes)Pyrazolone derivatives

Reaction Conditions and Catalysts

  • Hydrolysis : Typically conducted under aqueous conditions with acid (e.g., HCl) or base (e.g., NaOH).

  • Nucleophilic reactions : Use refluxing ethanol or toluene with catalysts like piperidine to facilitate condensation .

  • Oxidation/Reduction : While not explicitly detailed for this compound, analogous hydrazides may undergo oxidation (e.g., with H₂O₂) or reduction (e.g., with LiAlH₄) to modify functional groups.

Structural and Functional Insights

The compound’s reactivity is influenced by:

  • Electron-withdrawing groups : The carbonyl group enhances electrophilicity, facilitating nucleophilic attack.

  • Hydrazide functionality : Enables participation in condensation and cyclization reactions, as seen in pyrazolo[3,4-b]pyridine derivatives .

  • Lipophilicity : Structural modifications (e.g., methyl substitution) can enhance membrane permeability, potentially affecting biological activity .

Characterization and Validation

Key analytical techniques include:

  • NMR spectroscopy : Confirms proton environments and structural integrity.

  • IR spectroscopy : Identifies functional groups (e.g., carbonyl stretch ~1650–1750 cm⁻¹).

  • Mass spectrometry : Validates molecular weight and purity .

Scientific Research Applications

Synthesis and Characterization

The synthesis of N'-[(4-methylphenyl)carbonyl]pyridine-3-carbohydrazide typically involves the reaction of pyridine-3-carbohydrazide with 4-methylbenzoyl chloride. The resulting compound can be characterized using various techniques such as:

  • Infrared Spectroscopy (IR) : Characteristic peaks corresponding to functional groups (e.g., carbonyl at around 1650 cm1^{-1}).
  • Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure and environment of hydrogen atoms.
  • Mass Spectrometry : Confirms molecular weight and structure.

Biological Activities

Research has demonstrated that this compound exhibits several promising biological activities:

Antimicrobial Properties

Studies indicate that derivatives of pyridine and hydrazone compounds often show significant antimicrobial activity. For example, pyridine derivatives have been noted for their efficacy against various bacterial and fungal strains, including Escherichia coli and Candida albicans . The presence of the hydrazone linkage enhances this activity by potentially increasing membrane permeability.

Anticancer Activity

Recent investigations have highlighted the cytotoxic effects of this compound against various cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells, making it a candidate for further development in cancer therapy .

Anti-inflammatory Effects

Pyridine derivatives have also been evaluated for their anti-inflammatory properties. The ability to inhibit cyclooxygenase enzymes suggests potential applications in treating inflammatory diseases .

Case Study: Antimicrobial Efficacy

In a study conducted by Rodrigues et al., several pyridine derivatives were synthesized and tested against Mycobacterium tuberculosis. The results showed that compounds with lipophilic characteristics demonstrated enhanced activity due to better penetration into lipid-rich bacterial membranes .

Case Study: Anticancer Potential

A comprehensive evaluation by Amer et al. focused on the synthesis of various pyrazole derivatives, including those related to this compound. The study revealed that some derivatives exhibited significant cytotoxicity against human cancer cell lines, indicating their potential as anticancer agents .

Data Tables

Activity Tested Compound Target Outcome
AntimicrobialThis compoundE. coli, C. albicansSignificant inhibition observed
AnticancerVarious pyridine derivativesHuman cancer cell linesInduction of apoptosis
Anti-inflammatoryPyridine derivativesCOX-2 enzymesReduced inflammation

Mechanism of Action

The mechanism of action of N’-[(4-methylphenyl)carbonyl]pyridine-3-carbohydrazide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit succinate dehydrogenase, an enzyme involved in the mitochondrial electron transport chain. This inhibition disrupts cellular respiration and energy production, leading to antifungal and antibacterial effects .

Comparison with Similar Compounds

Structural and Electronic Differences

Key structural variations among pyridine-3-carbohydrazide derivatives arise from substituents on the hydrazone moiety, influencing electronic properties, coordination ability, and bioactivity:

Compound Name Substituent Electronic Effect Key Structural Feature
N'-[(4-methylphenyl)carbonyl]pyridine-3-carbohydrazide 4-Methylphenyl Electron-donating (inductive) Enhanced lipophilicity
N′-(2-furfurylidene)pyridine-3-carbohydrazide Furan-2-yl Electron-rich (O donor) Facilitates metal coordination
N'-(2,4-dinitrophenyl)pyridine-3-carbohydrazide 2,4-Dinitrophenyl Electron-withdrawing (resonance) Increased acidity/reactivity
N′-{[2-(piperidin-1-yl)quinolin-3-yl]methylene}pyridine-4-carbohydrazide Quinoline-piperidine Extended π-system Potential intercalation in DNA

Electronic Impact :

  • The methyl group in the target compound stabilizes the hydrazide via inductive effects, contrasting with the electron-withdrawing nitro groups in N'-(2,4-dinitrophenyl) derivatives, which increase acidity .
  • Furan and thiophene substituents (e.g., N′-(1-(2-thienyl)ethylidene)pyridine-3-carbohydrazide) introduce lone pairs for metal coordination, unlike the inert 4-methylphenyl group .

Physical Properties :

Compound Name Melting Point (°C) Solubility Crystallinity
This compound 110–112 Moderate in organic solvents Yellow crystals
N′-(2-furfurylidene)pyridine-3-carbohydrazide Not reported High in polar solvents Yellow crystals
N'-(2,4-dinitrophenyl)pyridine-3-carbohydrazide Not reported Low (due to nitro groups) Crystalline

Notable Trends:

  • Electron-withdrawing groups (e.g., nitro) reduce solubility in non-polar solvents due to increased polarity.
  • Methyl groups improve thermal stability, as seen in the target compound’s defined melting point .

Antibacterial Activity :

  • The target compound exhibits antibacterial properties, likely due to the lipophilic 4-methylphenyl group enhancing cellular uptake .

Coordination Chemistry :

  • Furan- and thiophene-substituted derivatives (e.g., N′-(1-(2-thienyl)ethylidene)pyridine-3-carbohydrazide) form stable complexes with transition metals (e.g., Fe(III), Cu(II)), useful in catalysis or sensing .
  • The target compound’s 4-methylphenyl group lacks lone pairs, limiting its coordination utility compared to O/S-containing analogs .
Spectral and Analytical Data Comparison

IR and NMR Profiles :

Compound Name IR (C=O stretch, cm⁻¹) $^1$H NMR (δ ppm, Key Signals)
This compound 1651 2.41 (s, -CH$_3$), 7.40 (d, aromatic)
N′-(2-furfurylidene)pyridine-3-carbohydrazide 1640–1660 6.60–7.80 (furan H), 8.50 (C=N)
N'-(2,4-dinitrophenyl)pyridine-3-carbohydrazide 1680 (nitro-enhanced) 8.20–8.80 (aromatic nitro H)

Mass Spectrometry :

  • The target compound’s molecular ion ([M+H]$^+$) is observed at m/z 284.1, while quinoline derivatives (e.g., ) show higher m/z due to extended aromatic systems .

Biological Activity

N'-[(4-methylphenyl)carbonyl]pyridine-3-carbohydrazide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of pyridine-3-carboxylic acid derivatives with hydrazine derivatives under controlled conditions. Characterization is performed using various spectroscopic techniques, including IR, NMR, and mass spectrometry, to confirm the structure and purity of the compound.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound. The compound has shown promising activity against a range of bacterial strains. For instance:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL
Pseudomonas aeruginosa50 µg/mL

These results indicate that the compound possesses significant antibacterial properties, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Activity

Research has also indicated that this compound exhibits anti-inflammatory effects. In vitro studies demonstrated that the compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated macrophages. The IC50 values for these effects were reported to be approximately 100 nM, highlighting its potency in modulating inflammatory responses .

Anticancer Potential

The compound has been investigated for its anticancer properties through various assays. It was found to induce apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspase pathways and modulation of cell cycle progression. The data from these studies suggest that this compound could serve as a lead compound in cancer therapeutics .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and inflammatory pathways.
  • Receptor Modulation : It has been suggested that this compound interacts with specific receptors involved in inflammation and cancer progression.
  • Oxidative Stress Reduction : The antioxidant properties of the compound may contribute to its protective effects against cellular damage.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of this compound alongside standard antibiotics. Results showed enhanced activity when combined with certain antibiotics against resistant strains .
  • Inflammation Model : In an animal model of arthritis, administration of the compound resulted in reduced joint inflammation and pain scores compared to control groups, supporting its potential as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N'-[(4-methylphenyl)carbonyl]pyridine-3-carbohydrazide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound is typically synthesized via condensation reactions between pyridine-3-carbohydrazide and 4-methylbenzoyl chloride. Key parameters include solvent choice (e.g., ethanol or DMF), temperature control (60–80°C), and stoichiometric ratios. Catalysts like acetic acid or p-toluenesulfonic acid may accelerate imine bond formation. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to achieve >95% purity. Monitoring reaction progress via TLC or HPLC is advised .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this carbohydrazide derivative?

  • Methodological Answer :

  • 1H/13C NMR : The hydrazide proton (N–H) appears as a singlet at δ ~10–11 ppm. Aromatic protons from the pyridine and 4-methylphenyl groups resonate in δ 7.0–8.5 ppm. The methyl group on the phenyl ring appears as a singlet at δ ~2.3 ppm.
  • IR : Stretching vibrations for C=O (amide I band) appear at ~1650–1680 cm⁻¹, while N–H bending (amide II) is observed at ~1550 cm⁻¹.
  • MS : ESI-MS typically shows [M+H]+ peaks corresponding to the molecular formula C₁₄H₁₃N₃O₂ (calc. 255.10 g/mol). High-resolution MS validates isotopic patterns .

Q. What crystallographic tools are recommended for resolving the solid-state structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELX (SHELXL/SHELXS) for structure solution and refinement, and ORTEP for thermal ellipsoid visualization. For hydrogen bonding analysis, Mercury or PLATON can map intermolecular interactions. Ensure data collection at low temperature (e.g., 100 K) to minimize thermal motion artifacts .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations complement experimental data in understanding electronic properties and reactivity?

  • Methodological Answer : B3LYP/6-311++G(d,p) level DFT calculations predict molecular orbitals, electrostatic potential surfaces, and Fukui indices to identify nucleophilic/electrophilic sites. Compare computed IR/NMR spectra with experimental data to validate structural assignments. For thermochemical accuracy, hybrid functionals incorporating exact exchange (e.g., Becke’s 1993 functional) are recommended .

Q. What strategies resolve contradictions in hydrogen bonding patterns observed in crystallographic vs. solution-phase studies?

  • Methodological Answer : In crystal structures, intermolecular H-bonds (e.g., N–H···O=C or O–H···N) often dominate due to packing effects. Solution-phase studies (NMR titration, UV-Vis) may reveal intramolecular H-bonding or tautomeric equilibria (enol-imine vs. keto-amine). Use variable-temperature NMR or solvent polarity studies to probe dynamic behavior. For crystallographic ambiguity, refine disorder models using WinGX or Olex2 .

Q. How can supramolecular interactions of this compound be exploited in designing functional materials (e.g., MOFs, sensors)?

  • Methodological Answer : The pyridine and hydrazide moieties act as coordination sites for metal ions (e.g., Cu²⁺, Zn²⁺). Self-assembly into metal-organic frameworks (MOFs) can be achieved via solvothermal synthesis. For sensor applications, functionalize the compound with fluorophores (e.g., dansyl groups) and study quenching/enhancement effects in the presence of analytes (e.g., heavy metals). Stacking interactions (π-π, CH-π) observed in packing diagrams (e.g., along the a-axis in ) guide crystal engineering .

Q. What computational and experimental approaches validate the stability of tautomeric forms under varying pH or temperature?

  • Methodological Answer :

  • Experimental : Perform pH-dependent UV-Vis spectroscopy (pH 2–12) to track absorption shifts indicative of tautomerism. Use DSC/TGA to assess thermal stability and phase transitions.
  • Computational : Conduct ab initio molecular dynamics (AIMD) simulations at different temperatures/pH to map free energy landscapes. Compare potential energy surfaces (PES) for enol-imine and keto-amine tautomers using Gaussian or ORCA .

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